3-Methylpyrimido[5,4-e][1,2,4]triazine
Description
Properties
Molecular Formula |
C6H5N5 |
|---|---|
Molecular Weight |
147.14 g/mol |
IUPAC Name |
3-methylpyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C6H5N5/c1-4-9-5-2-7-3-8-6(5)11-10-4/h2-3H,1H3 |
InChI Key |
YITIVVOCLFKKBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CN=CN=C2N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrimido[5,4-e][1,2,4]triazine typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones, followed by nitrosation with nitrous acid and intramolecular cyclization . Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of dimethylformamide (DMF) or by refluxing the hydrazinyluracil with DMF-DMA directly .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Methylpyrimido[5,4-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where different substituents can replace hydrogen atoms in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
3-Methylpyrimido[5,4-e][1,2,4]triazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methylpyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may induce DNA damage in cancer cells, leading to cell death . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations :
- Methylation Effects : 1,6-Dimethyl derivatives (e.g., fervenulin, toxoflavin) exhibit broader antibacterial activity, whereas 3-methyl substitution enhances cytoprotective and chaperone-amplifying effects .
- Substituent Position : Aryl groups at N1 (e.g., 4b : 3-phenyl) improve antitumor activity by enhancing hydrophobic interactions with target proteins .
Pharmacokinetic (DMPK) Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
